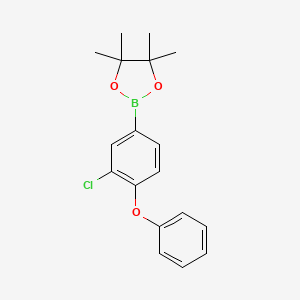
2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
The compound “2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the corresponding phenol (3-chloro-4-phenoxyphenol) with bis(pinacolato)diboron in the presence of a catalyst .Molecular Structure Analysis
The molecule likely contains a boron atom connected to two oxygen atoms and a phenyl ring substituted with a chlorine atom and a phenoxy group .Chemical Reactions Analysis
As a boronic ester, this compound could be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored for long periods. They are also typically soluble in common organic solvents .科学的研究の応用
Lignin Analysis in Agricultural Chemistry
One application of similar compounds is in the field of agricultural chemistry, where derivatives like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are utilized for the quantitative analysis of hydroxyl groups in lignins. This approach, employing phosphitylation reagents in quantitative 31P NMR analysis, offers precise evaluation of phenolic moieties in lignins, which is crucial for understanding plant biomass composition and its potential applications in biofuels and materials science (Granata & Argyropoulos, 1995).
Crystallography and Material Science
In material science and crystallography, derivatives of the compound, like 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been examined for their crystal structures to understand their potential in creating new materials. The detailed analysis of these structures aids in the development of innovative materials with specific optical, electronic, or structural properties (Seeger & Heller, 1985).
Molecular Tectonics
In the realm of molecular tectonics, compounds structurally related to "2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" are instrumental in constructing hydrogen-bonded networks. These networks can form the basis for creating new types of crystalline materials, which have applications ranging from catalysis to drug delivery systems. The ability to control the assembly of molecules into predefined structures is key to advancements in nanotechnology and materials science (Fournier et al., 2003).
Synthetic Chemistry
Additionally, in synthetic chemistry, the versatility of such compounds is demonstrated through their role in the synthesis and polymerization processes. For example, they are utilized in creating novel polymeric materials with specific properties, such as enhanced stability or unique electronic characteristics. These materials have potential applications in various fields, including electronics, coatings, and biocompatible materials (Matyjaszewski & Chen, 1988).
作用機序
The exact mechanism of action would depend on the specific reaction in which this compound is used. In a Suzuki-Miyaura cross-coupling, the boronic ester would typically undergo transmetallation with a palladium catalyst to form a palladium-boron complex, which would then react with an aryl halide .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)13-10-11-16(15(20)12-13)21-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYAQAXGGVEIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2754155.png)
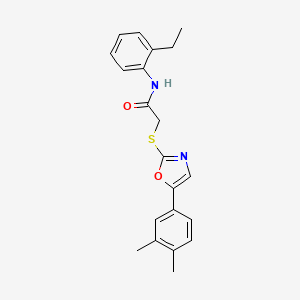
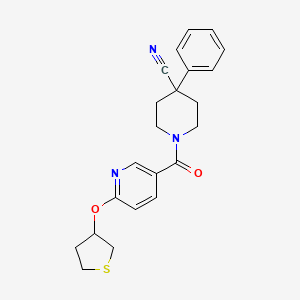
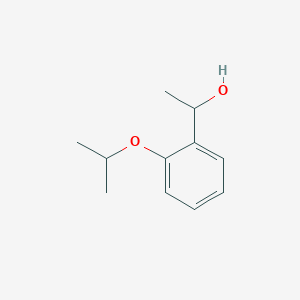
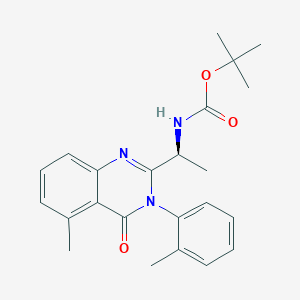
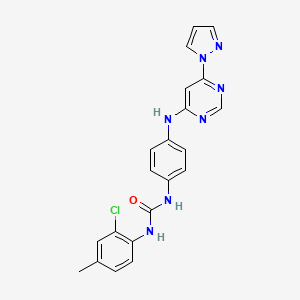
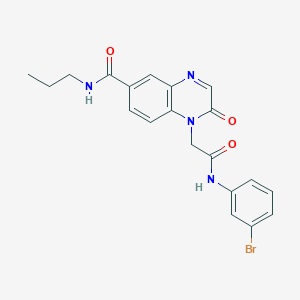

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)
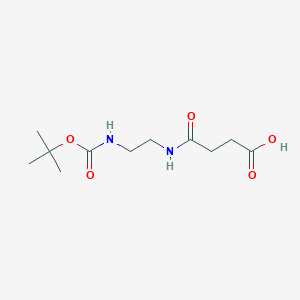

![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)
![1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one](/img/structure/B2754174.png)
